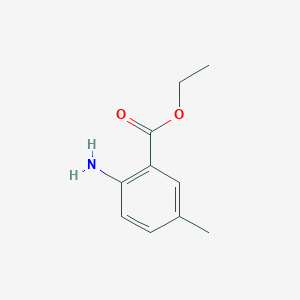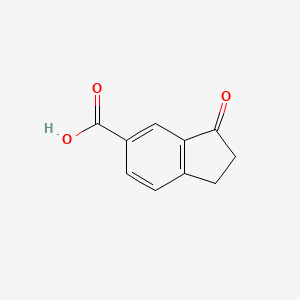
3-(ヒドラジニルメチル)ピリジン
概要
説明
3-(Hydrazinylmethyl)pyridine is an organic compound with the chemical formula C6H9N3 It is a derivative of pyridine, where a hydrazinylmethyl group is attached to the third carbon of the pyridine ring
科学的研究の応用
3-(Hydrazinylmethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers
作用機序
Target of Action
The primary targets of 3-(Hydrazinylmethyl)pyridine are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound
Mode of Action
As a derivative of pyridine, it may interact with biological targets in a similar manner to other pyridine compounds . .
Biochemical Pathways
Pyridine derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral activities . .
Result of Action
Given its structural similarity to other pyridine derivatives, it may have similar effects, such as inhibiting the growth of certain types of bacteria or fungi . .
Action Environment
The action, efficacy, and stability of 3-(Hydrazinylmethyl)pyridine may be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in a refrigerator Additionally, the compound’s efficacy could be influenced by the pH of its environment, as is the case with many other drugs
生化学分析
Biochemical Properties
3-(Hydrazinylmethyl)pyridine plays a significant role in biochemical reactions due to its strong reductive and nucleophilic properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a reducing agent in enzymatic reactions, facilitating the reduction of substrates by donating electrons. Additionally, 3-(Hydrazinylmethyl)pyridine can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function .
Cellular Effects
The effects of 3-(Hydrazinylmethyl)pyridine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression patterns. Furthermore, 3-(Hydrazinylmethyl)pyridine can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, 3-(Hydrazinylmethyl)pyridine exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, forming covalent adducts that modify their structure and function. This compound may also inhibit or activate enzymes by interacting with their active sites, leading to changes in enzymatic activity. Additionally, 3-(Hydrazinylmethyl)pyridine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Hydrazinylmethyl)pyridine can change over time. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that 3-(Hydrazinylmethyl)pyridine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(Hydrazinylmethyl)pyridine vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, 3-(Hydrazinylmethyl)pyridine can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and alterations in normal physiological functions .
Metabolic Pathways
3-(Hydrazinylmethyl)pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, 3-(Hydrazinylmethyl)pyridine may influence the pyrimidine biosynthesis pathway, which is crucial for DNA and RNA synthesis .
Transport and Distribution
Within cells and tissues, 3-(Hydrazinylmethyl)pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of 3-(Hydrazinylmethyl)pyridine can affect its accumulation and activity in different tissues, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of 3-(Hydrazinylmethyl)pyridine is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 3-(Hydrazinylmethyl)pyridine may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can influence metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions: 3-(Hydrazinylmethyl)pyridine can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, at temperatures ranging from 0 to 150°C .
Industrial Production Methods: Industrial production of 3-(Hydrazinylmethyl)pyridine often involves the same nucleophilic substitution method, optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 3-(Hydrazinylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where the hydrazinylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of pyridine derivatives.
類似化合物との比較
- 2-(Hydrazinylmethyl)pyridine
- 4-(Hydrazinylmethyl)pyridine
- 3-(Hydrazinylmethyl)quinoline
Comparison: 3-(Hydrazinylmethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to its isomers, such as 2-(Hydrazinylmethyl)pyridine and 4-(Hydrazinylmethyl)pyridine, the position of the hydrazinylmethyl group can lead to different chemical and biological properties. For example, the 3-position substitution may result in distinct steric and electronic effects, affecting the compound’s interaction with other molecules .
特性
IUPAC Name |
pyridin-3-ylmethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-9-5-6-2-1-3-8-4-6/h1-4,9H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJJWHRYXPBBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481598 | |
| Record name | pyridin-3-ylmethyl-hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7112-38-1 | |
| Record name | pyridin-3-ylmethyl-hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














